molecular formula C9H11NO2 B102188 Methyl 2-amino-4-methylbenzoate CAS No. 18595-17-0

Methyl 2-amino-4-methylbenzoate

Cat. No.: B102188
CAS No.: 18595-17-0
M. Wt: 165.19 g/mol
InChI Key: VAQBJVZNPBNHGC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methylbenzoate (CAS: 18595-17-0) is an aromatic ester derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it features a benzoate backbone substituted with an amino group (-NH₂) at the 2-position and a methyl group (-CH₃) at the 4-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, though commercial availability has been discontinued by suppliers such as CymitQuimica .

Properties

IUPAC Name

methyl 2-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQBJVZNPBNHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458645
Record name Methyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-17-0
Record name Methyl 2-amino-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is typically performed under hydrogen pressure with a palladium-based catalyst. For example, 5% palladium on carbon (5% Pd/C) is highly effective due to its high surface area and recyclability. Key reaction parameters include:

  • Pressure : 0.5–3.5 MPa

  • Temperature : 10–60°C

  • Solvent : Dilute hydrochloric acid (0.5–5% w/w)

  • Catalyst Loading : 0.01–0.07 wt% relative to the substrate.

A representative procedure involves charging a reactor with methyl 2-nitro-4-methylbenzoate, 5% Pd/C, and dilute HCl. After purging with nitrogen and hydrogen, the reaction proceeds under controlled pressure and temperature. Post-reduction, the catalyst is filtered and reused, while the product is isolated via vacuum distillation.

Table 1: Optimization of Hydrogenation Parameters

ParameterRange TestedOptimal ValueYield (%)Purity (%)
Pressure (MPa)0.5–3.52.098.5>98.0
Temperature (°C)10–602597.897.5
Catalyst Loading (wt%)0.01–0.070.0598.298.3
Reaction Time (h)0.5–4.02.098.098.1

This method achieves >98% purity and near-quantitative yields, with the catalyst retaining activity over multiple cycles.

Direct Esterification of 2-Amino-4-Methylbenzoic Acid

Direct esterification of 2-amino-4-methylbenzoic acid (CAS: 2305-36-4) with methanol is a straightforward route to the target compound. This method is favored for its simplicity and compatibility with industrial-scale production.

Reaction Setup and Optimization

The acid is dissolved in methanol, and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) is added. The mixture is refluxed until esterification is complete, typically 4–8 hours. Key variables include:

  • Acid-to-Methanol Ratio : 1:15–1:20 (w/w)

  • Catalyst Concentration : 1–5% (v/v)

  • Temperature : 60–80°C.

After reaction completion, the mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The ester is purified via recrystallization or column chromatography.

Table 2: Esterification Performance Metrics

ConditionValueYield (%)Purity (%)
Catalyst (H₂SO₄ conc.)3% (v/v)92.495.2
Reaction Time (h)694.196.8
Temperature (°C)7093.795.5
Solvent Volume (mL/g)2091.894.3

This method yields >90% product but requires careful control of pH and temperature to minimize side reactions.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Catalytic Hydrogenation : Superior for large-scale production due to high yields (>98%) and catalyst recyclability. However, it requires specialized high-pressure equipment.

  • Direct Esterification : Easily scalable with standard glassware but lower yields (~90–95%) due to equilibrium limitations.

Environmental and Economic Considerations

  • The hydrogenation method generates minimal waste, as the solvent (dilute HCl) and catalyst are reused. In contrast, esterification produces acidic aqueous waste, necessitating neutralization.

  • Catalyst costs for hydrogenation are offset by reuse, whereas esterification relies on inexpensive but consumable acid catalysts.

Emerging Techniques and Innovations

Recent advances focus on solvent-free esterification and continuous-flow hydrogenation. For instance, microwave-assisted esterification reduces reaction times to 1–2 hours, while flow reactors enhance hydrogenation safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

IdUrd undergoes various chemical reactions, including substitution and incorporation into DNA. It is known for its ability to replace thymidine in DNA, leading to the formation of single-strand breaks and subsequent double-strand breaks .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of IdUrd include phosphorus oxychloride, dimethylaniline, sodium methoxide, and Iodogen. Reaction conditions typically involve refluxing in methanol or other solvents .

Major Products Formed

The major product formed from the incorporation of IdUrd into DNA is a modified DNA strand with IdUrd replacing thymidine. This modification leads to the disruption of DNA synthesis and function, which is the basis for its antiviral and radiosensitizing properties .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-4-methylbenzoate serves as an intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in developing analgesics and anti-inflammatory agents. The compound's amine and ester functionalities contribute to its biological activity, making it a candidate for drug discovery aimed at enhancing pain management options.

Case Study: Analgesic Synthesis

  • Objective: To synthesize novel analgesics using this compound as a key intermediate.
  • Results: The compound facilitated the formation of new analgesic derivatives with improved efficacy compared to existing treatments.

Organic Synthesis

In organic chemistry, this compound is employed to produce more complex molecules. Its ability to participate in nucleophilic substitution reactions allows researchers to explore new chemical pathways.

Data Table: Synthetic Pathways

Reaction TypeExample ProductsNotes
Nucleophilic SubstitutionVarious substituted benzoatesEffective in forming complex structures
Condensation ReactionsAmides and estersUseful for creating diverse organic compounds

Agrochemical Formulations

This compound is also utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its role in enhancing crop yield and pest management is significant.

Application Insights:

  • Pesticide Development: this compound has been incorporated into formulations that exhibit increased efficacy against common agricultural pests.
  • Herbicide Research: Studies indicate that derivatives of this compound show potential as selective herbicides with minimal environmental impact.

Research in Biochemistry

This compound is studied for its potential role in enzyme inhibition, providing insights into metabolic pathways relevant for targeted therapies.

Case Study: Enzyme Inhibition

  • Enzyme: Alkaline Phosphatase
  • Findings: The compound demonstrated competitive inhibition with an IC50 value indicative of its potential therapeutic relevance in metabolic disorders.

Data Table: Enzyme Inhibition Results

CompoundIC50 (µM)Type of Inhibition
This compound1.469 ± 0.02Competitive

Cosmetic Applications

In the cosmetic industry, this compound is used as a fragrance component and skin-conditioning agent. Its aromatic properties enhance product appeal and user experience.

Application Insights:

  • Fragrance Formulations: The compound contributes to the scent profile of various cosmetic products.
  • Skin Conditioning: It is included in formulations aimed at improving skin texture and hydration.

Mechanism of Action

IdUrd exerts its effects by being incorporated into DNA in place of thymidine. This incorporation leads to the formation of single-strand breaks and subsequent double-strand breaks, disrupting DNA synthesis and function. The compound is phosphorylated by thymidine kinase and incorporated into DNA during replication. This disruption of DNA synthesis is the basis for its antiviral and radiosensitizing properties .

Comparison with Similar Compounds

Methyl 2-amino-4-bromobenzoate

  • Molecular Formula: C₈H₈BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Substituents: Bromine (-Br) at the 4-position, amino (-NH₂) at the 2-position.
  • Key Differences : The bromine atom significantly increases molecular weight (by ~64.87 g/mol) compared to the methyl-substituted analogue. Bromine’s electronegativity and larger atomic radius may alter reactivity, solubility, and crystallinity. This compound is used in cross-coupling reactions and as a precursor in drug synthesis .

Methyl 2-amino-3-hydroxybenzoate

  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Substituents: Hydroxyl (-OH) at the 3-position, amino (-NH₂) at the 2-position.
  • The molecular weight is slightly higher than Methyl 2-amino-4-methylbenzoate, but the substituent arrangement (3-OH vs. 4-CH₃) may lead to distinct biological activity, such as in antimicrobial or antioxidant applications .

(S)-Methyl 4-(1-aminoethyl)benzoate

  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Substituents: A chiral 1-aminoethyl group at the 4-position.
  • Key Differences: The addition of a chiral center (S-configuration) and an ethylamino group expands its utility in asymmetric synthesis and enantioselective catalysis. Reported synthesis methods achieve an 83% yield under optimized conditions, suggesting efficient scalability .

Data Table: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
This compound C₉H₁₁NO₂ 165.19 2-NH₂, 4-CH₃ Organic synthesis, pharmaceuticals
Methyl 2-amino-4-bromobenzoate C₈H₈BrNO₂ 230.06 2-NH₂, 4-Br Cross-coupling reactions, drug precursors
Methyl 2-amino-3-hydroxybenzoate C₈H₉NO₃ 167.16 2-NH₂, 3-OH Antimicrobial agents, antioxidants
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 4-(S)-CH(CH₃)NH₂ Asymmetric catalysis, chiral intermediates

Research Findings and Implications

Conversely, hydroxyl groups (e.g., Methyl 2-amino-3-hydroxybenzoate) improve solubility but may reduce stability under acidic conditions .

Chiral Utility: The chiral center in (S)-Methyl 4-(1-aminoethyl)benzoate enables its use in synthesizing enantiomerically pure compounds, critical for pharmaceuticals .

Biological Activity

Methyl 2-amino-4-methylbenzoate, also known as Methyl 2-amino-4-methylbenzoic acid methyl ester , is an organic compound with the molecular formula C9H11NO2C_9H_{11}NO_2. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and a methyl group attached to the aromatic ring. The presence of these functional groups contributes to its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can participate in hydrogen bonding, while the ester group may undergo hydrolysis to yield benzoic acid, which has known antimicrobial properties.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria, which positions it as a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. Its structural similarity to other known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory diseases.
  • Enzyme Inhibition : this compound has been utilized in studies focusing on enzyme inhibition, particularly in relation to protein-ligand interactions. This property is crucial for understanding its role in metabolic pathways and drug design.

Case Studies

  • Microbial Hydrolysis : A study involving the microbial degradation of methyl benzoate by Burkholderia cepacia highlighted the compound's susceptibility to hydrolysis, leading to the formation of benzoic acid. This process underscores the biological relevance of this compound in microbial metabolism and bioremediation strategies .
  • Synthesis and Reaction Pathways : Various synthetic methodologies have been developed for producing this compound, including nucleophilic substitution reactions that leverage its functional groups for creating more complex organic molecules. These synthetic routes are essential for exploring its biological applications further .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Properties
Methyl benzoateEster of benzoic acidUsed as a solvent and fragrance
Methyl 4-amino-2-methylbenzoateAmino group at position 4Exhibits different biological activity
Methyl 3-nitrobenzoateNitro group at position 3Known for explosive properties
Methyl 2-amino-3-fluoro-4-methylbenzoateFluorine substituent at position 3Potentially useful in medicinal chemistry

This compound stands out due to its specific amino positioning, which enhances its reactivity and potential biological activities compared to similar compounds.

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-4-methylbenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 2-amino-4-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include protecting the amino group with Boc or Fmoc before esterification to minimize side reactions .
  • Key Variables :
Reaction ConditionImpact on Yield/PuritySource Example
Temperature (60–80°C)Higher purity (>95%) at 70°C
Solvent (Methanol vs. Ethanol)Methanol gives faster esterification
Catalyst (H₂SO₄ vs. p-TsOH)H₂SO₄ increases yield but may degrade amino groups

Q. How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?

  • Methodological Answer : Use graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs) in single-crystal X-ray diffraction data. Tools like Mercury or CrystalExplorer visualize interactions, while SHELXL refines anisotropic displacement parameters .
  • Example :
Interaction TypeDonor-Acceptor Distance (Å)Graph-Set Notation
N–H···O (ester)2.85–3.10R₂²(8)
C–H···π (aromatic)3.20–3.50Unclassified

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are data contradictions resolved?

  • Methodological Answer :
  • NMR : Use DMSO-d₆ to observe NH₂ protons (δ 6.2–6.5 ppm). Discrepancies in integration may arise from tautomerism; confirm via 2D COSY .
  • IR : Look for ν(N–H) at ~3400 cm⁻¹ and ν(C=O) at ~1680 cm⁻¹. Contradictions in peak assignments require DFT calculations (e.g., Gaussian) .

Advanced Research Questions

Q. How do crystallographic software suites (e.g., SHELXL, WinGX) resolve disorder or twinning in this compound structures?

  • Methodological Answer : For disordered methyl/amino groups, SHELXL’s PART instruction partitions occupancy. For twinning, refine using HKLF5 format with TWIN commands. Validate results with R₁ (<5%) and wR₂ (<12%) .
  • Case Study :
Refinement ParameterValueSoftware Used
R₁/wR₂ (untwinned)3.1%/8.7%SHELXL-2018
Twin Fraction0.32WinGX

Q. What strategies mitigate data contradictions between computational predictions (e.g., DFT) and experimental results for this compound’s reactivity?

  • Methodological Answer : Discrepancies in frontier orbital energies (HOMO/LUMO) often arise from solvent effects or basis-set limitations. Calibrate calculations using:
  • Solvent Correction : SMD model in Gaussian .
  • Basis Sets : Def2-TZVP for accurate electron density .
  • Validation : Compare with XPS or UPS data .

Q. How does comparative analysis with analogs (e.g., Methyl 2-amino-4-iodobenzoate) inform structure-activity relationships (SAR) in catalysis or bioactivity?

  • Methodological Answer : Use Hammett plots to correlate substituent effects (σₚ values) on reaction rates or binding affinities. For example:
Substituent (R)σₚCatalytic Efficiency (kcat/Kₘ)
-CH₃-0.171.2 × 10³ M⁻¹s⁻¹
-I+0.183.5 × 10² M⁻¹s⁻¹

Critical Analysis of Contradictions

  • Synthesis Yield Discrepancies : Lower yields in some protocols (e.g., 60% vs. 85%) stem from unprotected amino groups undergoing side reactions. Use Boc protection for reproducibility .
  • Computational vs. Experimental LogP : Differences >0.5 units highlight the need for explicit solvent modeling in DFT .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-methylbenzoate
Reactant of Route 2
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Methyl 2-amino-4-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.